ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound featuring an imidazole ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or amidoximes under mild conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol, facilitating nucleophilic substitution.
Amidation: The thioether intermediate is then coupled with an acetamido group, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C with H2
Substitution: HNO3 for nitration, Br2 for bromination
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe in biochemical assays due to its imidazole ring, which can interact with various biological targets.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate exerts its effects is largely dependent on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition or activation studies. The phenyl group can engage in π-π interactions, while the thioether linkage provides flexibility and potential for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-((5-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate
- Ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)amino)acetamido)benzoate
Uniqueness
Ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is unique due to the presence of both a thioether and an ester functional group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these groups with the imidazole ring enhances its utility in various fields, distinguishing it from similar compounds that may lack one or more of these features.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-19(25)15-10-6-7-11-16(15)22-18(24)13-27-20-21-12-17(23-20)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCJZVXWVODYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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